1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea
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Overview
Description
1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea is a complex organic compound that features a chlorophenyl group, a thiazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with isocyanates to form the urea linkage. The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The thiazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-chloro-2-methylphenyl)urea
- 1-(4-Chlorophenyl)-3-(4,5-dichloro-2-methylphenyl)urea
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClN3OS |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl]urea |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-2-4-14(5-3-13)17-12-25-18(23-17)10-11-21-19(24)22-16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H2,21,22,24) |
InChI Key |
OUKZGTACNZSWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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